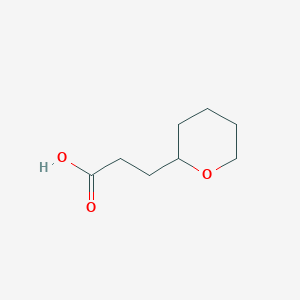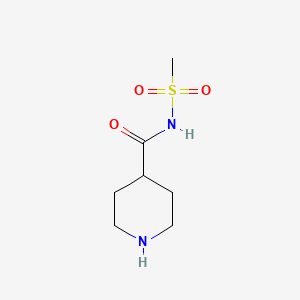
1-(Pyridin-3-YL)ethane-1,2-diol
描述
1-(Pyridin-3-YL)ethane-1,2-diol is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diol moiety
作用机制
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that 1-pyridin-3-yl-ethane-1,2-diol may have similar interactions .
Mode of Action
It is known that the compound can be synthesized from commercial picolinaldehyde or isonicotinaldehyde and 2,2′-((1s,2s)-1,2-diaminoethane-1,2-diyl)diphenol (hpen) via a stereospecific diaza-cope rearrangement . This suggests that the compound may interact with its targets in a specific stereochemical manner.
Result of Action
Related compounds have been shown to exhibit inhibitory activity against certain types of fungi , suggesting that 1-Pyridin-3-yl-ethane-1,2-diol may have similar effects.
生化分析
Biochemical Properties
1-Pyridin-3-yl-ethane-1,2-diol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can modulate the enzyme’s activity.
Cellular Effects
1-Pyridin-3-yl-ethane-1,2-diol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-Pyridin-3-yl-ethane-1,2-diol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with other proteins, influencing their function . These interactions can lead to changes in gene expression, affecting various cellular processes. For instance, binding to specific transcription factors can alter their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-3-yl-ethane-1,2-diol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Pyridin-3-yl-ethane-1,2-diol can degrade over time, which may affect its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 1-Pyridin-3-yl-ethane-1,2-diol can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
1-Pyridin-3-yl-ethane-1,2-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, 1-Pyridin-3-yl-ethane-1,2-diol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Pyridin-3-yl-ethane-1,2-diol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could affect cellular energy production, while localization to the nucleus could influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic targets.
准备方法
The synthesis of 1-(Pyridin-3-YL)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
1-(Pyridin-3-YL)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridineethanol derivatives.
科学研究应用
1-(Pyridin-3-YL)ethane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in biochemical research.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.
相似化合物的比较
1-(Pyridin-3-YL)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(Pyridin-2-YL)ethane-1,2-diol: This compound has a pyridine ring attached at the 2-position instead of the 3-position. The difference in substitution position can lead to variations in chemical reactivity and biological activity.
1-(Pyridin-4-YL)ethane-1,2-diol: Similar to the 2-substituted derivative, this compound has the pyridine ring attached at the 4-position.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1-pyridin-3-ylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQHJYTFDLAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)


![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)






![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)
